2-Oxo-4-propylimidazolidine-4-carboxylic acid
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Overview
Description
2-Oxo-4-propylimidazolidine-4-carboxylic acid is a heterocyclic compound featuring an imidazolidine ring with a carboxylic acid and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4-propylimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a propylamine derivative with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, cyclization, and functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Oxidation Products: Oxidized imidazolidine derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted imidazolidine derivatives.
Scientific Research Applications
2-Oxo-4-propylimidazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-4-propylimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Imidazolidone-4-carboxylic acid: Similar structure but lacks the propyl group.
Oxazolidines: Another class of heterocyclic compounds with similar ring structures but different functional groups.
Uniqueness: 2-Oxo-4-propylimidazolidine-4-carboxylic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazolidine derivatives and oxazolidines, potentially leading to unique applications and properties.
Properties
IUPAC Name |
2-oxo-4-propylimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-2-3-7(5(10)11)4-8-6(12)9-7/h2-4H2,1H3,(H,10,11)(H2,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSWCHMJGUXEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CNC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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